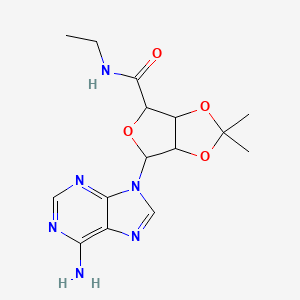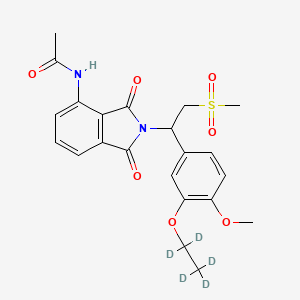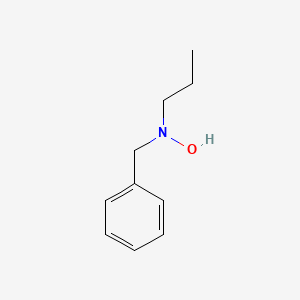
4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de LY-97119 involucra varios pasos, comenzando con la preparación de la cadena principal de bencenobutanamina. Las condiciones de reacción generalmente involucran el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado. Los métodos de producción industrial pueden incluir la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza .
Análisis De Reacciones Químicas
LY-97119 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de aluminio y litio para reducir LY-97119.
Sustitución: Las reacciones de halogenación pueden introducir átomos de halógeno en el compuesto, mientras que la sustitución nucleofílica puede reemplazar los grupos funcionales existentes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas
Aplicaciones Científicas De Investigación
LY-97119 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran bloqueadores de los canales de potasio.
Biología: Los investigadores utilizan LY-97119 para estudiar los efectos de la inhibición de los canales de potasio en los procesos celulares.
Medicina: El compuesto se está investigando por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares.
Industria: LY-97119 se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar en los procesos de control de calidad .
Mecanismo De Acción
LY-97119 ejerce sus efectos bloqueando los canales de potasio en el corazón. Esta acción interrumpe el flujo normal de iones de potasio, que es crucial para mantener la actividad eléctrica de las células cardíacas. Los objetivos moleculares incluyen canales de potasio específicos, y las vías involucradas están relacionadas con la regulación del ritmo cardíaco .
Comparación Con Compuestos Similares
LY-97119 es similar a otros bloqueadores de los canales de potasio, como el clofilium y la amiodarona. Es único en su estructura específica y potencia. Compuestos similares incluyen:
Clofilium: Otro bloqueador de los canales de potasio con un mecanismo de acción similar.
Amiodarona: Un agente antiarrítmico ampliamente utilizado que también bloquea los canales de potasio.
Dofetilide: Otro bloqueador de los canales de potasio utilizado en el tratamiento de arritmias .
Propiedades
Fórmula molecular |
C19H32ClN |
|---|---|
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
4-(4-chloro-3-ethyl-2-heptylphenyl)butan-1-amine |
InChI |
InChI=1S/C19H32ClN/c1-3-5-6-7-8-12-18-16(11-9-10-15-21)13-14-19(20)17(18)4-2/h13-14H,3-12,15,21H2,1-2H3 |
Clave InChI |
SYKJQXDVPQIRIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C=CC(=C1CC)Cl)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)


![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)



